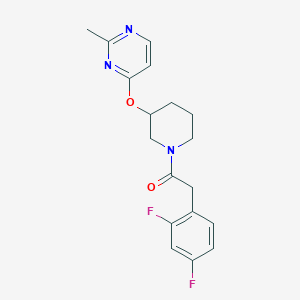

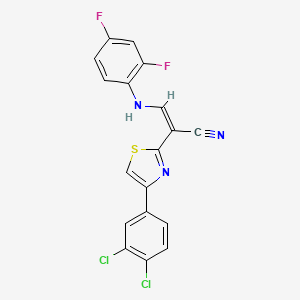

![molecular formula C15H14ClNOS B2692626 N-[2-(4-chlorophenyl)sulfanylethyl]benzamide CAS No. 104864-19-9](/img/structure/B2692626.png)

N-[2-(4-chlorophenyl)sulfanylethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of benzamide derivatives, which “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” is a part of, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives, including “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide”, involve the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Synthesis and Characterization

Chemical Reactivity and Synthesis : Research has explored the synthesis of novel sulfonamide derivatives, including the chemical reactivity of certain sulfonamide derivatives towards various nucleophiles, leading to the creation of compounds with potential antitumor activity against specific cell lines. The studies delve into the synthesis routes and the characterization of these novel compounds, showcasing their chemical diversity and potential for further pharmaceutical exploration (Fahim & Shalaby, 2019).

Crystal Structure and Thermal Properties : The synthesis and characterization of N-substituted sulfanilamide derivatives have been detailed, including their crystal structures and thermal properties. These studies provide insights into the molecular conformation, hydrogen bonding, and thermal decomposition of the compounds, essential for understanding their stability and reactivity (Lahtinen et al., 2014).

Biological Evaluation

Antimicrobial Activities : Sulfanilamide derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains. This research underscores the potential of sulfonamide-based compounds in developing new antimicrobial agents, although the effectiveness varies with structural modifications (Limban, Marutescu, & Chifiriuc, 2011).

Anticonvulsant Screening : The anticonvulsant activities of certain benzamide derivatives have been explored, highlighting their potential application in addressing epilepsy and seizures. This underscores the broader applicability of benzamide derivatives in neurological research and drug development (Afolabi, Barau, & Agbede, 2012).

Orientations Futures

Benzamide derivatives, including “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide”, have potential applications in various fields such as pharmaceuticals, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents . Therefore, the future directions for this compound could involve further studies to explore its potential applications and improve its synthesis methods .

Mécanisme D'action

Target of action

Compounds like “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways and have a significant role in the functioning of cells .

Mode of action

Once “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” binds to its target, it can inhibit or enhance the function of the target, leading to changes in the cellular processes .

Biochemical pathways

“N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” could affect various biochemical pathways depending on its target. The downstream effects could include changes in cell signaling, metabolism, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” would determine its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of action

The molecular and cellular effects of “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell growth and survival to alterations in cellular functions .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "N-[2-(4-chlorophenyl)sulfanylethyl]benzamide" .

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAYJVXHGOUUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)sulfanylethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

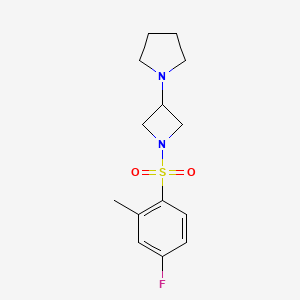

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

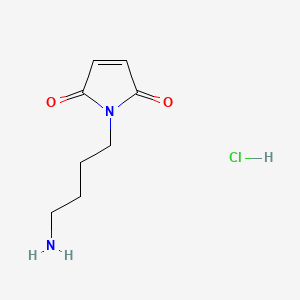

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)

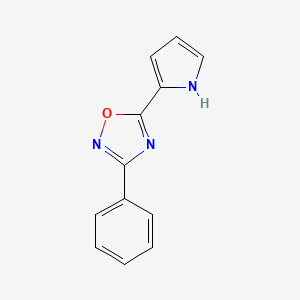

![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)

![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)